N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Description

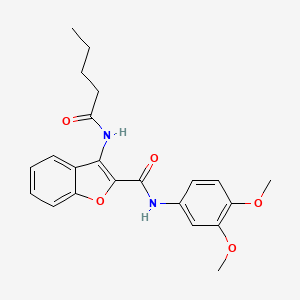

N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted with a carboxamide group at position 2 and a pentanamide moiety at position 3. The carboxamide nitrogen is further linked to a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-16(15)29-21(20)22(26)23-14-11-12-17(27-2)18(13-14)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCBXBFFNLQDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C20H24N2O4

- Molecular Weight : 356.42 g/mol

- IUPAC Name : this compound

The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.

- Case Study : A study demonstrated that derivatives of benzofuran compounds inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Derivative A | Breast Cancer | 10 |

| Benzofuran Derivative B | Prostate Cancer | 8 |

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- Mechanism : It is believed to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.

- Research Findings : In vivo studies on animal models demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound.

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : A study involving neuroblastoma cells reported that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : High lipophilicity suggests good absorption through biological membranes.

- Metabolism : Preliminary studies indicate hepatic metabolism with potential cytochrome P450 involvement.

- Excretion : Predominantly renal excretion was observed in animal models.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide (aromatic benzene ring) vs. benzofuran carboxamide in the target compound.

- Substituents :

- Rip-B: Ethyl linker between the benzamide and 3,4-dimethoxyphenyl group.

- Target: Pentanamide chain at position 3 of the benzofuran and direct attachment of the 3,4-dimethoxyphenyl group to the carboxamide nitrogen.

- Physical Properties : Rip-B has a melting point of 90°C and was synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine . The target compound’s longer aliphatic chain (pentanamide) may reduce crystallinity and lower its melting point compared to Rip-B.

Pesticide-Related Benzamides (e.g., Flutolanil)

- Core Structure : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) shares a benzamide backbone but lacks the benzofuran system .

- Substituents :

- Flutolanil: Electron-withdrawing trifluoromethyl and isopropoxy groups.

- Target: Electron-donating methoxy groups and a flexible pentanamide chain.

- Functional Implications: The trifluoromethyl group in flutolanil enhances metabolic stability and lipophilicity, whereas the target’s pentanamide may increase solubility. This suggests divergent applications—flutolanil as a fungicide vs.

Triazole Derivatives with Dimethoxyphenyl Groups

- Core Structure : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid derivatives feature a triazole ring instead of benzofuran .

- Substituents : Both classes incorporate 3,4-dimethoxyphenyl groups, but the target compound uses a carboxamide linkage rather than a thioacetic acid ester.

- Toxicity and Stability : Triazole derivatives were evaluated for acute toxicity using computational tools (GUSAR-online), highlighting the importance of heterocycle choice in safety profiles. Benzofuran-based compounds like the target may exhibit different metabolic pathways due to reduced nitrogen content compared to triazoles.

Penicillin Derivatives (Benzathine Benzylpenicillin)

- Core Structure : This β-lactam antibiotic contains a bicyclic thiazolidine ring, structurally distinct from the target’s benzofuran .

- Functional Comparison: Both compounds utilize amide bonds, but the penicillin’s strained β-lactam ring is critical for antibacterial activity. The target’s amide groups may serve as hydrogen-bond donors for target engagement, though its mechanism would likely differ.

Data Tables

Table 1. Structural and Physical Comparison

Table 2. Functional and Predictive Comparison

Research Findings and Implications

- Synthesis : Rip-B’s high yield (80%) via amide coupling suggests that similar strategies could optimize the target compound’s production.

- Bioactivity : The benzofuran core’s rigidity may enhance pharmacokinetic properties compared to triazole or simple benzamide analogues .

- Toxicity : Computational models (e.g., GUSAR-online) used for triazoles should be applied to the target compound to predict ADMET profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.